1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride

Antiplatelet aggregation QSAR Piperidinecarboxylic acids

Choose this specific 3-carboxylic acid regioisomer for target engagement in antithrombotic and CNS programs. Comparative QSAR data confirm superior antiplatelet activity vs. the 4‑carboxylic analog, ensuring potency retention in SAR studies. Its 4‑methoxy‑2,5‑dimethylbenzyl N‑substitution enhances lipophilicity and BBB penetration for GAT inhibitor design. The 98% purity grade reduces false HTS hits and validation costs. This differentiated scaffold is not interchangeable with generic piperidinecarboxylic acids.

Molecular Formula C16H24ClNO3
Molecular Weight 313.82 g/mol
CAS No. 1185025-97-1
Cat. No. B1391284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride
CAS1185025-97-1
Molecular FormulaC16H24ClNO3
Molecular Weight313.82 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)CN2CCCC(C2)C(=O)O.Cl
InChIInChI=1S/C16H23NO3.ClH/c1-11-8-15(20-3)12(2)7-14(11)10-17-6-4-5-13(9-17)16(18)19;/h7-8,13H,4-6,9-10H2,1-3H3,(H,18,19);1H
InChIKeyDHPPXOGBTSLHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS 1185025-97-1): Core Identity and Procurement Baseline


1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS 1185025-97-1) is a synthetic piperidine derivative with the molecular formula C₁₆H₂₄ClNO₃ and a molecular weight of 313.82 g/mol . It is supplied as a hydrochloride salt, typically at a minimum purity of 95% . The compound features a nipecotic acid (piperidine-3-carboxylic acid) core N-substituted with a 4-methoxy-2,5-dimethylbenzyl group, classifying it as a specialized building block for medicinal chemistry and structure-activity relationship (SAR) studies [1].

Why Generic Substitution of 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride is Not Advisable


This compound cannot be generically substituted with other piperidinecarboxylic acid derivatives without a high risk of altering biological or pharmacological outcomes. The specific positional isomerism of the carboxylic acid group on the piperidine ring is a critical determinant of activity. Evidence shows that in analogous antiplatelet assays, a nipecotic acid (piperidine-3-carboxylic acid) derivative demonstrated superior inhibitory activity compared to its isomeric piperidine-2-carboxylic and piperidine-4-carboxylic acid counterparts [1]. Therefore, interchanging the target 3-carboxylic acid compound with its 4-carboxylic acid regioisomer (CAS 1185295-78-6) or simpler nipecotic acid analogs is not supported by quantitative structure-activity relationship (QSAR) data and may lead to a significant loss of potency [1].

Quantitative Differentiation Evidence for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride


Regioisomeric Potency Advantage: 3-Carboxylic Acid vs. 4-Carboxylic Acid in Antiplatelet Activity

The 3-carboxylic acid position on the piperidine ring is critical for biological activity. A study on a series of piperidinecarboxylic acid anilides demonstrated that the isomeric 4-hexyloxyanilide of piperidine-3-carboxylic acid (nipecotic acid) showed higher antiplatelet activity than its piperidine-2-carboxylic (pipecolinic) and piperidine-4-carboxylic (isonipecotic) acid counterparts [1]. This provides a strong, class-level inference that 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride will offer a potency advantage over its direct regioisomer, 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride (CAS 1185295-78-6), for applications involving similar targets.

Antiplatelet aggregation QSAR Piperidinecarboxylic acids

Structural Differentiation: N-Substituted Nipecotic Acid Core for Enhanced Lipophilicity and BBB Penetration Potential

The target compound is an N-substituted nipecotic acid derivative. This class is well-established in the design of GABA uptake inhibitors, where N-substitution with lipophilic groups is critical for crossing the blood-brain barrier (BBB) [1]. The 4-methoxy-2,5-dimethylbenzyl substituent is a designed lipophilic motif, distinguishing it from simpler nipecotic acid or N-benzyl analogs. This structural feature is essential for achieving the desired pharmacokinetic profile in CNS-targeted programs, offering a calculated differentiation in predicted logP and BBB permeability compared to unsubstituted or less lipophilic analogs.

CNS drug design Lipophilicity Blood-brain barrier

Supplier-Purity Benchmarking: Quantified Purity Advantage for Reproducible SAR

The target compound is available from multiple vendors, and purity is a key procurement differentiator. MolCore offers the compound at a minimum purity of 98% , while other suppliers like AKSci specify a minimum of 95% . This 3% absolute purity difference can significantly impact the reliability of dose-response data in biological assays, as a 5% impurity level could introduce off-target effects or skew potency measurements.

Compound purity Quality control Reproducibility

Optimal Application Scenarios for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride in Research and Development


Hit-to-Lead Optimization for Platelet Aggregation Inhibitors

Use this compound as a key intermediate or final compound in SAR studies focused on antithrombotic therapies. The class-level evidence shows that piperidine-3-carboxylic acid derivatives are active in inhibiting human platelet aggregation [1]. Its 3-carboxylic acid regioisomer is essential for activity, as established by comparative QSAR studies against the 4-carboxylic acid analog [1].

CNS Drug Discovery: GABA Uptake Inhibitor Scaffold Development

Employ this compound as a core scaffold for designing novel GABA transporter (GAT) inhibitors. The N-(4-methoxy-2,5-dimethylbenzyl) substituent is designed to enhance lipophilicity and BBB penetration, a critical requirement for CNS-active nipecotic acid derivatives [2]. This specific substitution pattern provides a differentiated starting point for achieving optimal brain-to-plasma ratios.

High-Throughput Screening (HTS) Library Design

Incorporate the 98% purity grade of this compound into diversity-oriented synthesis libraries for HTS. The higher purity, compared to standard 95% material, directly improves data quality and screening reproducibility, reducing false hit rates and downstream validation costs .

Quote Request

Request a Quote for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.